molecular formula C11H16N2O3S B13540893 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B13540893
M. Wt: 256.32 g/mol
InChI Key: BQNIBAVSRFGWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the amino group, cyclopropylmethyl moiety, and methoxy group on the benzenesulfonamide scaffold contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride from 2-methoxybenzenesulfonic acid and thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine to form N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide.

    Nitration and Reduction: The intermediate is nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 5-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, making it a candidate for antibacterial research.

Medicine

Medically, sulfonamides are well-known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group competes with PABA for binding to the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor for folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.

    Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.

Uniqueness

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can influence its binding affinity and specificity towards bacterial enzymes. The methoxy group also adds to its distinct chemical properties, potentially affecting its solubility and reactivity compared to other sulfonamides.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)6-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3

InChI Key

BQNIBAVSRFGWMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.